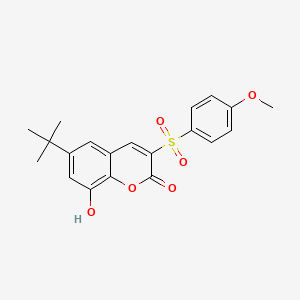

6-Tert-butyl-8-hydroxy-3-(4-methoxyphenyl)sulfonylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

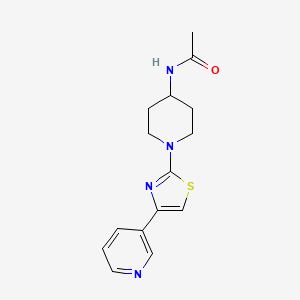

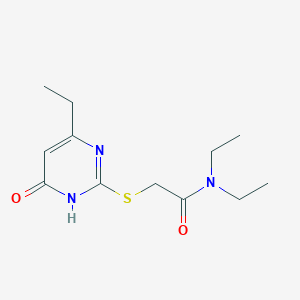

6-Tert-butyl-8-hydroxy-3-(4-methoxyphenyl)sulfonylchromen-2-one, also known as BHMC, is a synthetic compound that belongs to the class of chromone derivatives. BHMC has gained significant attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a first class of N-(Boc) nitrone equivalents. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Their utility as building blocks in organic synthesis highlights a significant area of research application for related sulfonyl compounds (Guinchard, Vallée, & Denis, 2005).

Antioxidant Synthesis

- A method for preparing antioxidant compounds, specifically 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene (antioxidant 330), involves catalyzing reactions between mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol. This research application signifies the potential for synthesizing high-yield antioxidants, showcasing the relevance of tert-butyl and sulfonyl groups in the development of antioxidant materials (吴成, 王华, 赵丽君, & 赵文军, 2011).

Synthesis of Bioactive Compounds

- Research on the synthesis and characterization of sulfocoumarins, with variations such as 6-substituted versions, underscores their role as selective inhibitors of specific carbonic anhydrase isoforms, important for targeting hypoxic tumors. This area of study exemplifies the potential of sulfonyl chromenones in developing therapeutics targeting cancer cells (Grandane et al., 2015).

Material Science

- The development of bipolar materials for thermally activated delayed fluorescence based on carbazole and phenylsulfonyl groups highlights the application of these chemical structures in creating advanced materials for optoelectronic devices. The manipulation of electron donor units to tune the energy gap between singlet and triplet states demonstrates the relevance in material science, especially for improving the efficiency of organic light-emitting diodes (Huang et al., 2014).

Propriétés

IUPAC Name |

6-tert-butyl-8-hydroxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6S/c1-20(2,3)13-9-12-10-17(19(22)26-18(12)16(21)11-13)27(23,24)15-7-5-14(25-4)6-8-15/h5-11,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZANCOAKGZBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)

![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)

![(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]](/img/structure/B2839197.png)

![N-(3-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2839200.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2839201.png)